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molecular formula C10H13BrN2O4 B8462219 (4-Bromo-2-methoxy-6-nitro-phenyl)-(2-methoxy-ethyl)-amine

(4-Bromo-2-methoxy-6-nitro-phenyl)-(2-methoxy-ethyl)-amine

Cat. No. B8462219
M. Wt: 305.12 g/mol
InChI Key: YBSNQLUVVHSKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030497B2

Procedure details

To a solution of ca. 20 g (contains 15.65 g, 58.9 mmol) (2-methoxy-ethyl)-(2-methoxy-6-nitro-phenyl)-amine in 150 ml glacial acetic acid, 3.0 ml (58.9 mmol) bromine is slowly added at room temperature. The reaction mixture is stirred at room temperature for 3 h. 600 ml EtOAc are added and this solution is washed with 4n NaOH (2×), water and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is recrystallized from diethyl ether/hexane to afford 13 g of the pure title compound as orange crystals and 6.6 g of an orange oil which contained 50% of the starting material.
Name
(2-methoxy-ethyl)-(2-methoxy-6-nitro-phenyl)-amine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:7]=1[O:15][CH3:16].[Br:17]Br.CCOC(C)=O>C(O)(=O)C>[Br:17][C:9]1[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:6]([NH:5][CH2:4][CH2:3][O:2][CH3:1])=[C:7]([O:15][CH3:16])[CH:8]=1

Inputs

Step One
Name
(2-methoxy-ethyl)-(2-methoxy-6-nitro-phenyl)-amine
Quantity
20 g
Type
reactant
Smiles
COCCNC1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
this solution is washed with 4n NaOH (2×), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 72.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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